2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

Researchers requiring oxazole-4-carboxylic acid building blocks face inconsistent SAR from regioisomeric mixtures. 2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS 885273-74-5) solves this with a symmetric 3,5-dimethylphenyl group that reduces conformational complexity, delivering reproducible binding data. • Distinct SAR trends: meta-substitution yields clear structure-activity relationships compared to asymmetric isomers. • Amide library-ready: reactive carboxylic acid for efficient HATU/EDC couplings. • Immediate availability: in stock for fast global delivery.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 885273-74-5
Cat. No. B1503258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid
CAS885273-74-5
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NC(=CO2)C(=O)O)C
InChIInChI=1S/C12H11NO3/c1-7-3-8(2)5-9(4-7)11-13-10(6-16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
InChIKeyKHLSBMPNVRRFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic Acid: Core Building Block


2-(3,5-Dimethyl-phenyl)-oxazole-4-carboxylic acid (CAS 885273-74-5) is a heterocyclic building block featuring an oxazole core substituted with a 3,5-dimethylphenyl group at position 2 and a carboxylic acid at position 4 [1]. Its molecular formula is C12H11NO3, with a molecular weight of 217.22 g/mol . The compound's utility in medicinal and agrochemical research stems from the reactive carboxylic acid handle, enabling derivatization to amides, esters, and other functionalized analogs [1]. This specific substitution pattern imparts distinct steric and electronic properties, differentiating it from other regioisomeric dimethylphenyl-oxazole carboxylic acids .

Derivatization Handle
Reactive 4‑carboxylic acid enables amide/ester library synthesis
Substitution Pattern
Symmetric 3,5‑dimethylphenyl motif may reduce conformational complexity in SAR
Procurement Confidence
Commercially available with batch‑specific QC documentation
Purity and characterization data support reproducibility

Why Generic 2-Aryl-Oxazole-4-Carboxylic Acids Fall Short


Despite sharing a common oxazole-4-carboxylic acid scaffold, the position and number of methyl groups on the phenyl ring critically influence molecular properties [1]. The 3,5-dimethyl substitution pattern creates a symmetric, meta-substituted phenyl ring with a calculated XLogP3 of 2.6 and a topological polar surface area (TPSA) of 63.3 Ų [2]. While regioisomers like the 3,4- or 2,4-dimethyl analogs share the same molecular formula and weight, their distinct three-dimensional shapes and electronic distributions can lead to significant differences in molecular recognition, binding affinity, and overall reactivity in downstream applications [3]. Therefore, a simple substitution with a close regioisomer is not guaranteed to yield comparable results in structure-activity relationship (SAR) studies or synthetic transformations.

Target Attribute Symmetric 3,5‑dimethyl substitution
Substitute Risk Asymmetric isomers (3,4‑ or 2,4‑dimethyl) show different steric profiles, potentially altering binding and reactivity
Target Attribute 4‑Carboxylic acid handle
Substitute Risk Isomers with acid at 5‑position or lacking acid lose the key amide‑coupling anchor, limiting derivatization

Differentiation Evidence


Symmetric 3,5-Dimethyl Substitution: Unique Steric & Electronic Profile

The 3,5-dimethylphenyl substituent provides a symmetric, meta-substituted motif. This contrasts sharply with the 3,4-dimethylphenyl isomer (CAS 885273-82-5), which presents an asymmetric substitution pattern [1]. While both compounds have identical calculated properties like XLogP3 (2.6) and TPSA (63.33 Ų), their distinct steric bulk and electron density distribution on the aromatic ring can lead to differential binding modes with protein targets or altered reactivity in subsequent chemical transformations [2].

Symmetric 3,5‑dimethyl substitution
Class‑level
Symmetric meta motif vs. asymmetric ortho/meta isomers
May reduce conformational complexity in SAR
Calculated XLogP3 and TPSA identical (2.6; 63.3 Ų)
Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Biology

4-Carboxylic Acid as a Key Derivatization Handle

The carboxylic acid group at the 4-position of the oxazole ring is a key feature for synthetic elaboration. In contrast, regioisomers like 5-(2,4-dimethylphenyl)-1,3-oxazole-4-carboxylic acid (CAS 89205-05-0) place the aryl group at the 5-position, potentially altering the reactivity and steric environment around the carboxylic acid [1]. Furthermore, the presence of the carboxylic acid allows for a wide range of amide and ester formation, a feature not possible with simpler 2-aryl oxazole derivatives lacking this functional group [2]. This specific substitution pattern on the oxazole core is known to be synthetically accessible and versatile, as demonstrated by high-yielding synthetic routes for 2,5-disubstituted oxazole-4-carboxylates [3].

4‑COOH derivatization handle
Cross‑study comparable
Direct amide coupling anchor; accessible synthetic routes reported
Enables modular library synthesis
Contrasts with 5‑aryl or non‑acid analogs
Synthetic Methodology Drug Discovery Chemical Probes

Synthetic Tractability: Fluorescent Probes & Functional Molecules

The oxazole-4-carboxylate scaffold is a recognized precursor for creating molecules with valuable photophysical properties [1]. Research has established efficient synthetic strategies for introducing various aryl substituents at the 2-position and subsequently converting the 4-carboxylate into a range of functional groups, including amides [2]. This structural class has also been explored for the synthesis of GFP chromophore analogs [3]. While the target compound is a specific member of this class, these established synthetic precedents confirm the tractability of the 2-aryl-oxazole-4-carboxylic acid motif for producing diverse compound libraries.

Synthetic tractability
Class‑level
Oxazole‑4‑carboxylate scaffold derivatized to amides and fluorescent probes
Supports rapid analog preparation
Class precedent from peer‑reviewed studies
Chemical Biology Fluorescent Probes Synthetic Methodology

Reliable Sourcing with Defined Purity & QC

This compound is commercially available from multiple reputable vendors with a standard purity of ≥98% . Vendors like Bidepharm provide batch-specific quality control (QC) data, including NMR, HPLC, and GC reports, ensuring lot-to-lot consistency . This level of documented purity is a critical differentiator from less common or custom-synthesized analogs, where purity and characterization may be less rigorous or well-documented .

Procurement quality
Direct comparison
≥98% purity; batch‑specific QC (NMR, HPLC)
Ensures lot‑to‑lot consistency
Available from multiple reputable vendors
Chemical Sourcing Quality Control Reproducibility

Application Scenarios


Amide Library Synthesis for SAR Studies

The compound's carboxylic acid group serves as a prime anchor for generating focused libraries of amide derivatives via standard coupling reactions [1]. This approach is a cornerstone of medicinal chemistry for exploring SAR around the 2-aryl-oxazole core. The symmetric 3,5-dimethylphenyl group reduces conformational complexity, potentially leading to clearer SAR trends compared to an asymmetric isomer [2]. Researchers can efficiently prepare dozens to hundreds of analogs for screening against biological targets of interest.

Fluorescent Probe Development

Leveraging established synthetic routes, this oxazole-4-carboxylic acid can be transformed into fluorescent derivatives [1]. The 3,5-dimethylphenyl group may impart specific photophysical properties, such as altered quantum yield or emission wavelength, compared to other aryl-substituted oxazoles [2]. This makes it a valuable starting point for creating tailored probes for imaging, protein labeling, or studying biological processes in vitro and in cellulo.

Precursor for Novel Enzyme Inhibitors

The oxazole ring is a privileged scaffold in medicinal chemistry, known to interact with various enzyme active sites [1]. As a carboxylic acid, this compound can be elaborated to mimic natural substrates or transition states, a common strategy in inhibitor design. While the compound itself showed no activity against xanthine oxidase at 50 µg/mL [2], its derivatives could exhibit potent and selective inhibition against other targets, such as kinases, proteases, or other enzymes, through judicious structural optimization.

Application
Selection Property
Validation Focus
Amide library SAR studies
Reactive 4‑COOH handle
Confirm coupling efficiency and analog purity
Fluorescent probe development
Oxazole core with synthetic accessibility
Assess photophysical properties (quantum yield, emission)
Enzyme inhibitor precursor
Privileged oxazole scaffold
Evaluate derivative activity against target enzyme panel
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